molecular formula C10H10F3NO4 B8026839 1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene

1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene

Cat. No.: B8026839
M. Wt: 265.19 g/mol
InChI Key: BBPYQAYKMTUKOE-UHFFFAOYSA-N
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Description

1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10F3NO4 It is characterized by the presence of a nitro group, a propoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene typically involves the nitration of 3-propoxy-5-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the propoxy and trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

    1-Nitro-3-(trifluoromethoxy)benzene: Lacks the propoxy group, which may result in different reactivity and applications.

    1-Nitro-4-(trifluoromethoxy)benzene: Positional isomer with different physical and chemical properties.

    1-Nitro-3-methoxy-5-(trifluoromethoxy)benzene:

Uniqueness: 1-Nitro-3-propoxy-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

1-nitro-3-propoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4/c1-2-3-17-8-4-7(14(15)16)5-9(6-8)18-10(11,12)13/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYQAYKMTUKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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